Braco-19

Overview

Description

Braco-19 is a trisubstituted acridine derivative known for its ability to bind and stabilize G-quadruplex structures in nucleic acidsBy targeting telomeric DNA and interfering with telomerase function, this compound exhibits promising anticancer properties .

Mechanism of Action

Target of Action

Braco-19 is a potent telomerase/telomere inhibitor . It primarily targets the G-quadruplexes (G4s) in the telomeric DNA . G4s are non-canonical nucleic acids secondary structures that form within guanine-rich strands of regulatory genomic regions . This compound is one of the most effective and specific ligands for telomeric G4 .

Mode of Action

This compound acts as a G-quadruplex (GQ) binding ligand . It stabilizes G-quadruplexes formation at the 3’ telomeric DNA overhang . This stabilization prevents the capping and catalytic action of telomerase . In the context of HIV-1, this compound acts both at the reverse transcription and the post-integration level during the virus life cycle .

Biochemical Pathways

This compound’s interaction with G4s affects several biochemical pathways. For instance, in human glioblastoma cells, it suppresses proliferation and reduces telomerase activity . This is paralleled by the displacement of telomerase from the nucleus to the cytoplasm . In the context of HIV-1, a G-quadruplex-forming sequence identical to that of the LTR DNA is present at the 3’ end of the virus RNA genome . This region can fold into very stable G-quadruplex structures that are even more stabilized by this compound, therefore inhibiting the reverse transcription process at the template level .

Pharmacokinetics

It has been shown to be highly active in vivo against early-stage tumors in a subcutaneous growing xenograft model established from uxf1138l cells, if given chronically at 2 mg per kg per day intraperitoneally .

Result of Action

The molecular and cellular effects of this compound’s action are significant. In vitro, nuclear human telomerase reverse transcriptase (hTERT) expression is drastically decreased after 24 hours, induction of cellular senescence and complete cessation of growth is seen after 15 days, paralleled by telomere shortening of approximately 0.4 kb . In vivo, this compound produces growth inhibition of 96% compared with controls accompanied by partial regressions . Immunostaining of xenograft tissues shows that this response is paralleled by loss of nuclear hTERT protein expression and an increase in atypical mitoses indicative of telomere dysfunction .

Biochemical Analysis

Biochemical Properties

Braco-19 interacts with various biomolecules, most notably the enzyme telomerase . It stabilizes G-quadruplexes, targeting telomeric G-quadruplexes, and induces DNA damage and cell-cycle arrest . This interaction inhibits the catalytic action of telomerase, preventing it from synthesizing telomeric DNA and capping telomeric ends .

Cellular Effects

This compound has been shown to suppress proliferation and reduce telomerase activity in human glioblastoma cells . It also triggers an extensive DNA damage response at the telomere, which may result from uncapping and disassembly of the telomeric T-loop structure . This leads to the induction of cellular senescence and complete cessation of growth .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to G-quadruplexes and inhibiting telomerase . This results in the displacement of telomerase from the nucleus to the cytoplasm . The resulting dysfunctional telomere ultimately provokes cell cycle arrest, apoptosis, and senescence .

Temporal Effects in Laboratory Settings

In vitro studies have shown that the expression of human telomerase reverse transcriptase (hTERT) is drastically decreased after 24 hours of exposure to this compound . Induction of cellular senescence and complete cessation of growth is seen after 15 days, paralleled by telomere shortening .

Dosage Effects in Animal Models

In vivo studies have shown that this compound is highly active against early-stage tumors in a subcutaneous growing xenograft model established from cells, if given chronically at 2 mg per kg per day . This compound produced growth inhibition of 96% compared with controls .

Transport and Distribution

This compound faces challenges in overcoming biological barriers. Transport experiments with Caco-2 cells, a standard model for intestinal drug absorption, indicate that this compound might not be suitable for oral administration .

Subcellular Localization

This compound treatment leads to a decrease of hTERT expression in the nucleus and colocalization of hTERT and ubiquitin in the cytoplasm . This suggests that hTERT is bound to ubiquitin and targeted for enhanced degradation upon this compound treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Braco-19 is synthesized through a multi-step process involving the substitution of acridine derivatives. The key steps include:

Formation of the acridine core: This involves the condensation of appropriate aromatic amines with acridone.

Substitution reactions: The acridine core is further modified by introducing substituents at specific positions to achieve the desired trisubstituted structure.

Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions

Braco-19 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the acridine core, altering its chemical properties.

Substitution: Substitution reactions at different positions on the acridine core can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted acridine derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

Braco-19 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying G-quadruplex binding and stabilization.

Biology: this compound is employed in research on telomere biology and telomerase inhibition.

Medicine: Its potential as an anticancer agent is being explored, particularly in targeting telomerase in cancer cells.

Industry: This compound is used in the development of novel therapeutic agents and diagnostic tools

Comparison with Similar Compounds

Braco-19 is compared with other G-quadruplex binding ligands such as:

Naphthalene diimide: Both compounds stabilize G-quadruplex structures, but this compound has shown higher specificity for telomeric G-quadruplexes.

Pyridostatin: While both compounds target G-quadruplexes, this compound exhibits unique binding modes and higher efficacy in certain cancer cell lines.

List of Similar Compounds

- Naphthalene diimide

- Pyridostatin

- Telomestatin

- RHPS4

This compound stands out due to its potent telomerase inhibition and specific targeting of telomeric G-quadruplexes, making it a promising candidate for anticancer therapies.

Biological Activity

BRACO-19 is a G-quadruplex-interactive ligand that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and virology. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action against HIV and its effects on tumor cells, particularly glioma.

This compound has been shown to exhibit significant antiviral activity against HIV-1 by stabilizing G-quadruplex structures within the viral genome. The compound's mechanism involves several key processes:

- G-Quadruplex Stabilization : this compound binds to G-quadruplexes formed in the long terminal repeat (LTR) promoter region of the HIV-1 integrated DNA genome. This stabilization inhibits promoter activity and reduces viral replication .

- Inhibition of Reverse Transcription : In vitro studies demonstrated that this compound inhibits reverse transcription by stabilizing G-quadruplexes at both the LTR DNA and the 3′ end of the viral RNA genome. This action effectively disrupts the viral life cycle at multiple stages, including reverse transcription and post-integration .

- Virucidal Activity : this compound exhibits virucidal properties, as evidenced by assays that demonstrate its ability to prevent viral binding and entry into host cells .

Effects on Tumor Cells

This compound also shows promise as an anticancer agent, particularly in glioma cells. The following findings summarize its biological activity in this context:

- Telomerase Inhibition : this compound significantly inhibits telomerase activity in glioma cells, leading to growth inhibition. At a concentration of 5 µM, telomerase activity was nearly completely suppressed after 72 hours .

- Induction of DNA Damage Response : Treatment with this compound results in increased levels of γ-H2AX and 53BP1, markers associated with DNA double-strand breaks. This indicates that this compound induces DNA damage specifically at telomeres, which is crucial for tumor cell proliferation .

- Cell Cycle Arrest and Apoptosis : The compound causes cell cycle arrest in the G2/M phase and induces apoptosis in glioma cells after 72 hours of treatment. Annexin V assays confirmed significant apoptotic activity following exposure to this compound .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Observations |

|---|---|---|

| Anti-HIV Activity | Stabilization of G-quadruplexes in viral genome | Inhibition of reverse transcription and replication |

| Telomerase Inhibition | Binding to telomere regions leading to dysfunction | Significant reduction in telomerase activity |

| DNA Damage Response | Induction of γ-H2AX and 53BP1 foci | Increased markers for DNA damage |

| Cell Cycle Effects | Arrest in G2/M phase; induction of apoptosis | Accumulation of cells in specific cell cycle phases |

Properties

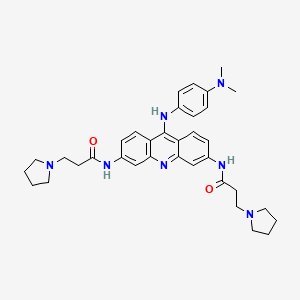

IUPAC Name |

N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O2/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPYSYRMIXRZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351351-75-2 | |

| Record name | Braco-19 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351351752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 351351-75-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRACO-19 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7C5CD91WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.